molecular formula C10H20N2O B15055837 N-Isopropyl-4-methylpiperidine-3-carboxamide

N-Isopropyl-4-methylpiperidine-3-carboxamide

Cat. No.: B15055837
M. Wt: 184.28 g/mol
InChI Key: DUFLFMSFXCHLET-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methylpiperidine-3-carboxamide (CAS 1706449-20-8) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . As a piperidine derivative, it belongs to a class of heterocyclic compounds of significant importance in pharmaceutical research and drug discovery . Piperidines are a cornerstone in medicinal chemistry, found in more than twenty classes of pharmaceuticals and serving as crucial synthetic building blocks for constructing drug-like molecules . The development of novel piperidine derivatives is a key task in modern organic chemistry to meet evolving pharmaceutical standards . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use by qualified professionals in laboratory settings. The value of this compound for researchers lies in its potential as a versatile synthetic intermediate or building block. It can be utilized in the design and synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during the development of new active compounds . Researchers may employ this chemical in various synthetic methodologies, including hydrogenation and functionalization reactions, which are commonly used to create diverse piperidine-based scaffolds .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-methyl-N-propan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C10H20N2O/c1-7(2)12-10(13)9-6-11-5-4-8(9)3/h7-9,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

DUFLFMSFXCHLET-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-Isopropyl-4-methylpiperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-Isopropyl-4-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

    Amidation: The compound can form amides through reactions with carboxylic acids.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

AC 927 (N-Phenethylpiperidine Oxalate)

  • Structural Similarities : Both compounds feature a piperidine core.
  • Key Differences : AC 927 lacks the carboxamide group and instead has a phenethyl substituent on the piperidine nitrogen. This substitution likely enhances sigma-1 receptor affinity compared to the target compound’s isopropyl group .
  • Functional Implications : The phenethyl group in AC 927 may improve binding to hydrophobic receptor pockets, whereas the carboxamide in the target compound could facilitate hydrogen bonding with polar residues.

BD 1008 and BD 1047

  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.
  • Structural Similarities : Both BD compounds share a dichlorophenyl ethylamine moiety, absent in the target compound.
  • Functional Implications : The dichlorophenyl group in BD 1008/1047 confers high sigma receptor affinity and selectivity. The target compound’s simpler substituents may reduce off-target interactions but also lower potency .

1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

  • Structural Similarities : Both compounds contain a piperidine-4-carboxamide group.
  • The target compound’s methyl and isopropyl groups may reduce steric hindrance, improving metabolic stability .

Data Table: Comparative Properties

Property N-Isopropyl-4-methylpiperidine-3-carboxamide AC 927 BD 1008 1-(3-Isopropyl[...]carboxamide
Molecular Weight Not Reported ~319.4 g/mol ~529.3 g/mol ~477.6 g/mol
Key Substituents Isopropyl, methyl, carboxamide Phenethyl Dichlorophenyl, pyrrolidinyl Triazolopyridazine, phenylbutan-2-yl
Receptor Affinity Hypothesized sigma-1/2 activity Sigma-1 selective Sigma-1/2 dual Not Reported
Lipophilicity (LogP) Estimated ~2.5 ~3.8 ~4.1 ~3.9
Aqueous Solubility Moderate (predicted) Low Very Low Low

Biological Activity

N-Isopropyl-4-methylpiperidine-3-carboxamide, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound features a piperidine ring substituted with an isopropyl group and a carboxamide functional group. This structural configuration is significant for its interaction with biological targets.

2.1 Central Nervous System Effects

Research indicates that piperidine derivatives, including this compound, exhibit potential in modulating central nervous system (CNS) activities. Studies have highlighted their roles as antagonists at neuropeptide receptors, which are implicated in various CNS disorders such as anxiety and panic disorders .

Table 1: CNS Activity of Piperidine Derivatives

CompoundActivity TypeReference
This compoundNeuropeptide S antagonist
LAS-250Kinase inhibition
LAS-251Neuroprotective effects

2.2 Enzyme Inhibition

The compound has shown significant enzyme inhibition capabilities, particularly against kinases and proteases. These activities suggest potential applications in treating diseases characterized by dysregulated enzymatic activity, such as cancer and inflammatory conditions .

Table 2: Enzyme Targets of this compound

Enzyme TargetInhibition TypePotential Application
KinasesCompetitive inhibitionCancer therapy
ProteasesNon-competitive inhibitionAnti-inflammatory treatments

3.1 Interaction with G-Protein Coupled Receptors (GPCRs)

This compound is predicted to interact with various GPCRs, impacting neurotransmitter signaling pathways. This interaction could underlie its effects on mood regulation and anxiety .

3.2 Neurotransmitter Uptake Inhibition

The compound also appears to inhibit neurotransmitter uptake, which may enhance synaptic availability of neurotransmitters like serotonin and dopamine, contributing to its potential antidepressant effects .

4. Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound through in vitro and in vivo models:

Case Study 1: Neuropeptide S Antagonism
In a study examining the effects of neuropeptide S antagonists, this compound demonstrated significant reductions in locomotor activity induced by neuropeptide S in murine models, suggesting its role as a CNS depressant at higher doses .

Case Study 2: Kinase Inhibition
Another research effort focused on the compound's kinase inhibition properties revealed that it effectively reduced kinase activity associated with tumor growth in preclinical cancer models, indicating its potential as an anticancer agent .

5. Conclusion

This compound exhibits a broad spectrum of biological activities, particularly in the realms of CNS modulation and enzyme inhibition. Its ability to act on multiple targets makes it a promising candidate for further research aimed at developing novel therapeutic agents for various diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Isopropyl-4-methylpiperidine-3-carboxamide to ensure high yield and purity?

  • Methodological Answer : Optimal synthesis involves coupling reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions. Reaction temperature (typically 0–25°C) and stoichiometric control of the isopropylamine component are critical. Post-synthesis, purification via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures improves purity. Monitoring intermediates by TLC ensures reaction progression .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) detects impurities ≥98% purity thresholds .
  • Structural Confirmation : High-resolution NMR (¹H/¹³C) identifies key signals (e.g., isopropyl CH3 at ~1.2 ppm, piperidine CH2 at 1.4–2.8 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight via [M+H]+ or [M+Na]+ adducts .

Advanced Research Questions

Q. How can researchers address challenges in resolving stereochemical ambiguities during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts to control stereocenters. Chiral HPLC with amylose-based columns separates enantiomers .
  • X-ray Crystallography : Employ SHELX software for single-crystal structure determination. Refinement against twinned data (e.g., using HKLF5 in SHELXL) resolves disorder in piperidine rings .

Q. What methodological approaches are recommended for analyzing data contradictions arising from different synthetic routes?

  • Methodological Answer :

  • By-Product Analysis : Compare LC-MS profiles of crude products from alternative routes (e.g., amide coupling vs. reductive amination). Quantify side products like unreacted intermediates or over-alkylated derivatives.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent, catalyst loading) via factorial design to identify critical variables affecting yield/purity .

Q. How should one design experiments to investigate the impact of substituent modifications on physicochemical properties of derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing substituents (e.g., CF3) to study steric/electronic effects.
  • Computational Modeling : Use DFT (e.g., Gaussian) to calculate logP, pKa, and binding affinities. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes with carboxamide-binding pockets) .

Data Contradiction and Reproducibility

Q. How to reconcile discrepancies in reported biological activities of structurally similar carboxamides?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
  • Structural-Activity Clustering : Group derivatives by substituent patterns (e.g., piperidine methylation, aryl groups) to identify trends in activity outliers .

Structural and Crystallographic Analysis

Q. What strategies mitigate challenges in refining low-resolution crystallographic data for this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Integrate data with XDS or HKL-2000.
  • Refinement : In SHELXL, apply restraints for flexible piperidine rings and isotropic displacement parameters. Validate with R-free cross-validation .

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